molecular formula C17H15FN4O2S B6094915 1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

Cat. No.: B6094915
M. Wt: 358.4 g/mol
InChI Key: KHFPAWMUQZICJR-UHFFFAOYSA-N
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Description

1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorophenoxy group, and a methylphenyl urea moiety

Properties

IUPAC Name

1-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-11-2-6-13(7-3-11)19-16(23)20-17-22-21-15(25-17)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFPAWMUQZICJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under controlled conditions. This often involves the use of reagents such as thiosemicarbazide and carboxylic acids.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through nucleophilic substitution reactions, where a fluorophenol derivative reacts with a suitable leaving group.

    Coupling with Methylphenyl Urea: The final step involves coupling the thiadiazole derivative with a methylphenyl urea compound. This is typically achieved through condensation reactions using reagents like carbodiimides or other coupling agents.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context and application being studied.

Comparison with Similar Compounds

1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:

    1-{5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea: This compound has a similar thiadiazole core but differs in the substituents attached to the phenyl rings.

    1-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1-piperidinyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-butanone:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

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